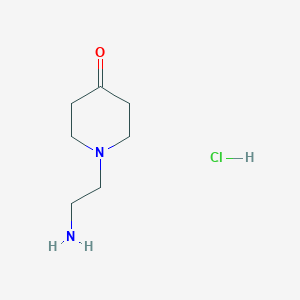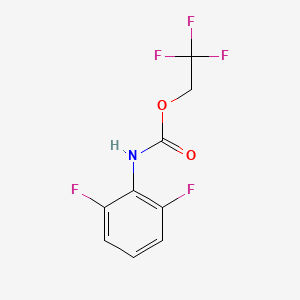
1-(2-Hydroxy-6-methoxy-3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-6-methoxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C(_9)H(_9)NO(_5) It is characterized by the presence of a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-6-methoxy-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-6-methoxyacetophenone. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The process includes careful control of reaction parameters such as temperature, concentration of reagents, and reaction time. Post-reaction purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-6-methoxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted phenyl ethanones.
Applications De Recherche Scientifique
1-(2-Hydroxy-6-methoxy-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals due to its stable aromatic structure and reactive functional groups.
Mécanisme D'action
The mechanism by which 1-(2-Hydroxy-6-methoxy-3-nitrophenyl)ethanone exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can form hydrogen bonds or participate in hydrophobic interactions, while the nitro group can undergo redox reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxy-5-methoxyphenyl)ethanone
- 1-(2-Hydroxy-3-nitrophenyl)ethanone
- 1-(2-Hydroxy-6-methoxyphenyl)ethanone
Comparison: 1-(2-Hydroxy-6-methoxy-3-nitrophenyl)ethanone is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, the presence of both a methoxy and a nitro group on the phenyl ring provides distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
38226-01-6 |
|---|---|
Formule moléculaire |
C9H9NO5 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
1-(2-hydroxy-6-methoxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO5/c1-5(11)8-7(15-2)4-3-6(9(8)12)10(13)14/h3-4,12H,1-2H3 |
Clé InChI |
FIVNXYODPHPCLD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1O)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)


![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)








